molecular formula C15H10FN3O2 B2846312 3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-30-5

3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2846312
CAS No.: 865287-30-5
M. Wt: 283.262
InChI Key: MKQATNVRUUDFBP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 3-fluorobenzamide under specific conditions. The reaction is often carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The compound can be reduced to remove the fluorine atom, resulting in a different functional group.

  • Substitution: The phenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Fluorinated derivatives with altered electronic properties.

  • Reduction: Compounds lacking the fluorine atom, potentially altering biological activity.

  • Substitution: Derivatives with different substituents on the phenyl ring, leading to diverse chemical properties.

Scientific Research Applications

3-Fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

  • 3-fluoro-N-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide: This compound has a similar structure but differs in the position of the fluorine atom.

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound contains a benzothiazole ring instead of the benzamide group.

Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQATNVRUUDFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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